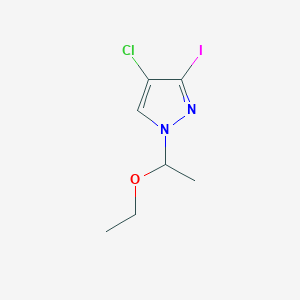

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole

描述

属性

IUPAC Name |

4-chloro-1-(1-ethoxyethyl)-3-iodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRMYQAWPUZQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C(=N1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-3-iodopyrazole with ethyl vinyl ether under acidic conditions to introduce the ethoxyethyl group at the 1-position. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which acts as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.

化学反应分析

Sonogashira Cross-Coupling Reactions

The iodine atom at position 3 undergoes palladium-catalyzed coupling with terminal alkynes. For example:

Reaction with phenylacetylene

-

Conditions : PdCl₂(PPh₃)₂ catalyst, CuI co-catalyst, and triethylamine base in DMF at 80°C for 24 h .

-

Product : 4-Chloro-3-(phenylethynyl)-1-(1-ethoxyethyl)-1H-pyrazole.

-

Yield : 58% (similar to analogous iodopyrazole derivatives) .

Key observations :

-

The ethoxyethyl group remains stable under these conditions, preventing N-deprotonation side reactions.

-

Electron-withdrawing groups (e.g., Cl at position 4) slightly reduce reaction rates compared to non-chlorinated analogs .

Protecting Group Migration

The ethoxyethyl group exhibits acid-dependent positional isomerization:

Migration under acidic conditions

-

Conditions : Trifluoroacetic acid (TFA) in CH₂Cl₂ at 40°C for 3 h .

-

Result : Ethoxyethyl group shifts between nitrogen and adjacent positions, forming equilibrium mixtures (e.g., 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde and its isomer) .

Impact :

-

Migration complicates purification but can be suppressed by washing silica gel with triethylamine .

-

Requires careful monitoring in multistep syntheses.

Grignard Reactions

The iodine atom undergoes halogen-magnesium exchange with organomagnesium reagents:

Reaction with ethylmagnesium bromide

-

Intermediate : Transient magnesio-pyrazole species.

-

Application : Subsequent quenching with electrophiles (e.g., DMF) introduces aldehyde groups at position 4 .

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity | Key Reactions |

|---|---|---|---|

| 3 | Iodine | High (Sonogashira, Grignard) | Cross-couplings, metal exchange |

| 4 | Chlorine | Low (inert under standard conditions) | Nucleophilic substitution (rare) |

Notes:

-

Chlorine at position 4 remains unreactive in most cross-couplings due to steric and electronic hindrance .

Reaction Optimization Data

*N/A: Yield not quantified due to intermediate formation.

Stability Considerations

科学研究应用

Biological Activities

The pyrazole moiety is known for exhibiting a wide range of biological activities, making it a valuable scaffold in drug discovery. The following sections detail specific applications of 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole based on its pharmacological properties.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These compounds have been tested in various animal models, demonstrating efficacy comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

Research indicates that pyrazole derivatives possess antimicrobial activity against a variety of pathogens, including bacteria and fungi. Compounds related to this compound have been evaluated for their ability to inhibit the growth of strains such as Escherichia coli and Staphylococcus aureus. In vitro studies suggest that these compounds can serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives are another area of significant interest. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including those associated with leukemia and solid tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . For example, compounds derived from the pyrazole framework have shown activity against non-small cell lung cancer cells, indicating their potential in cancer therapy .

Data Tables

Below are summarized findings from various studies regarding the biological activities of compounds related to this compound.

| Activity | Compound Tested | Model Used | Efficacy |

|---|---|---|---|

| Anti-inflammatory | 4-Chloro derivatives | Carrageenan-induced edema | Comparable to indomethacin |

| Antimicrobial | Pyrazole derivatives | In vitro against E. coli | Effective at low concentrations |

| Anticancer | Pyrazolic chalcones | Various cancer cell lines | GI50 values ranging from 0.04 μM to 11.4 μM |

Case Studies

Several case studies highlight the applications of this compound:

- Anti-inflammatory Study : A study evaluated the compound's effect on inflammation markers in a rat model. Results indicated significant reductions in edema compared to control groups.

- Antimicrobial Evaluation : In a laboratory setting, the compound was tested against multiple bacterial strains, showing promising results that warrant further exploration for therapeutic development.

- Cancer Cell Line Testing : The compound was assessed for cytotoxicity against leukemia cell lines, with findings suggesting it may induce apoptosis effectively.

作用机制

The mechanism of action of 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the chlorine and iodine atoms can enhance its binding affinity and selectivity for certain molecular targets. The ethoxyethyl group may also play a role in modulating its solubility and bioavailability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Protecting Group Effects

4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (7a)

- Structural Difference : Bromo substituent at position 4 instead of chloro.

- For example, in Sonogashira reactions, iodine’s superior leaving-group ability enhances reactivity compared to bromine .

- Physical Properties : Melting point (59–60°C) and NMR data (δ 8.19 ppm for aromatic proton) differ slightly from the chloro analog, reflecting electronic effects .

4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide

- Structural Difference : Ethyl group instead of ethoxyethyl at N1; carbohydrazide substituent at position 3.

- Functional Impact : The ethyl group lacks the lability of the ethoxyethyl group, making it unsuitable for migration or deprotection strategies. The carbohydrazide moiety introduces hydrogen-bonding capability, which may influence solubility and biological activity .

1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Structural Difference: Pyrazolopyrimidinone core with a chloroethyl chain.

- Relevance: The chloroethyl group enhances electrophilicity, enabling alkylation reactions. However, the fused pyrimidinone ring system diverges from the monosubstituted pyrazole framework, limiting direct synthetic comparability .

Functional Group Migration and Stability

The ethoxyethyl group in 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole undergoes acid-catalyzed migration from position 1 to position 5 under mild conditions (e.g., trifluoroacetic acid in dichloromethane at 40°C) . This behavior is absent in analogs with stable protecting groups (e.g., ethyl or triisopropylsilyl), highlighting its unique utility in regioselective synthesis. For instance, silica gel acidity during chromatography can inadvertently trigger migration, necessitating pre-treatment with triethylamine to suppress this effect .

Reactivity in Cross-Coupling Reactions

The iodine atom at position 3 facilitates high-yield Sonogashira couplings with phenylacetylene (Table 1). Comparable bromo derivatives (e.g., 7a) require harsher conditions or palladium catalysts with stronger oxidative addition capacity.

Table 1. Sonogashira Cross-Coupling Yields

| Compound | Reaction Partner | Yield (%) | Reference |

|---|---|---|---|

| This compound | Phenylacetylene | 85–92 | |

| 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | 78–86 |

Thermal and Solubility Properties

- This compound: Limited data available, but the ethoxyethyl group likely enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar analogs.

- 4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide : Predicted density (1.39 g/cm³) and boiling point (432.7°C) suggest lower volatility and higher crystallinity than the ethoxyethyl analog .

生物活性

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound, characterized by its halogenated structure, is being investigated for various therapeutic potentials, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with chlorine and iodine atoms, which significantly influence its reactivity and biological interactions. The ethoxyethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Interaction : The compound could interact with various receptors, modulating signaling pathways that affect cellular responses.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study reported that certain pyrazoles demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazoles are also recognized for their antimicrobial properties. Compounds derived from the pyrazole scaffold have been tested against various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of halogen substituents has been correlated with enhanced antibacterial activity .

Anticancer Potential

The anticancer properties of pyrazoles stem from their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to this compound have shown promise in preclinical studies against several cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Case Studies

- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models. The most active compounds exhibited effects comparable to indomethacin, a well-known anti-inflammatory agent .

- Antimicrobial Testing : In vitro assays demonstrated that certain substituted pyrazoles exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-function relationship indicated that the introduction of halogens significantly enhanced antimicrobial efficacy .

- Anticancer Evaluations : Compounds structurally related to this compound were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating substantial cytotoxicity .

Data Summary

常见问题

Q. What are the recommended synthesis strategies for 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, and how can reaction parameters be optimized?

- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or via halogenation of pre-formed pyrazole rings. For halogenated derivatives like this compound, post-synthetic modifications (e.g., electrophilic substitution) are critical. Key parameters include:

- Temperature : Controlled heating (reflux conditions) to ensure regioselectivity of halogenation .

- Reagents : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) for iodination, with potassium carbonate as a base to minimize side reactions .

- Solvents : Polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and enhance yields .

Optimization via continuous flow reactors can improve scalability and reproducibility .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and the presence of ethoxyethyl/iodo groups. DEPT-135 can differentiate CH/CH groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (300.52 g/mol) and isotopic patterns (Cl and I) .

- X-ray Crystallography : Single-crystal X-ray diffraction to resolve bond lengths/angles and confirm regiochemistry (e.g., dihedral angles between substituents) .

- Infrared (IR) Spectroscopy : Identify functional groups (C-I stretch at ~500 cm, C-Cl at ~650 cm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to acute toxicity (oral, dermal, inhalation) and irritation hazards:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .

- Ventilation : Local exhaust ventilation to prevent inhalation of aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers, away from light and moisture, at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do the halogen atoms (Cl and I) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodo group at the 3-position is a superior leaving group compared to chloro, enabling selective cross-coupling (e.g., Suzuki-Miyaura or Ullmann reactions):

- Iodine Reactivity : Higher electronegativity and larger atomic radius facilitate oxidative addition with Pd(0) catalysts .

- Chlorine Stability : The 4-chloro group remains inert under mild conditions, allowing sequential functionalization.

Example protocol: Use Pd(PPh) (5 mol%), arylboronic acid (1.2 eq.), and KCO in THF/HO (3:1) at 80°C for 12 hours . Monitor regioselectivity via LC-MS.

Q. What strategies can be employed to study the biological activity of this compound, particularly in drug design?

- Methodological Answer : Focus on pyrazole’s role as a kinase inhibitor or antimicrobial agent:

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., COX-2 or EGFR) .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation .

Q. How can crystallographic data resolve contradictions in reported structural configurations of halogenated pyrazoles?

- Methodological Answer : X-ray crystallography is definitive for resolving ambiguities:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Software like SHELXL for anisotropic displacement parameters. Validate with R-factor (< 0.05) and residual density maps .

- Case Study : In Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, dihedral angles between pyrazole and phenyl rings (6.97° vs. 79.25°) clarified substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。